molecular formula C17H27N5O2 B2739026 3-Methyl-8-(3-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione CAS No. 674338-36-4

3-Methyl-8-(3-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione

Cat. No. B2739026
CAS RN: 674338-36-4
M. Wt: 333.436
InChI Key: CKTNDQOQWZCGGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-8-(3-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione , also known as BI 1356 , is a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor used for the treatment of type 2 diabetes . It belongs to the class of xanthine derivatives and has a fascinating pharmacological profile.


Synthesis Analysis

The synthesis of BI 1356 involves several steps, including the reaction of ®-piperidine-3-amine with 1-[(4-methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-bromoxanthine in the presence of a suitable base in an inert organic solvent . The synthetic pathway ensures the formation of the desired compound with high yield.


Molecular Structure Analysis

The molecular structure of BI 1356 consists of a purine core with a piperidine moiety and a quinazolin-2-ylmethyl group attached at specific positions. The 3-methyl and 7-but-2-ynyl substituents contribute to its unique structure .


Physical And Chemical Properties Analysis

  • Solubility : Insoluble in water; soluble in DMSO and ethanol with gentle warming and ultrasonic

Mechanism of Action

As a DPP-4 inhibitor , BI 1356 works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which increases the levels of incretin hormones such as GLP-1 and GIP . These hormones enhance insulin secretion and reduce glucagon release, ultimately improving blood glucose control in patients with type 2 diabetes .

properties

IUPAC Name

3-methyl-8-(3-methylpiperidin-1-yl)-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27N5O2/c1-4-5-6-10-22-13-14(20(3)17(24)19-15(13)23)18-16(22)21-9-7-8-12(2)11-21/h12H,4-11H2,1-3H3,(H,19,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTNDQOQWZCGGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N3CCCC(C3)C)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-8-(3-methylpiperidin-1-yl)-7-pentyl-1H-purine-2,6(3H,7H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.